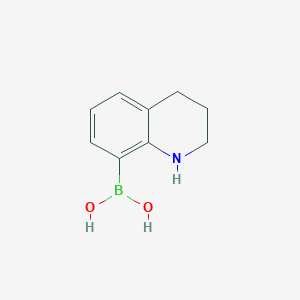![molecular formula C14H24N2Si B13458474 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole](/img/structure/B13458474.png)
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole is an organosilicon compound characterized by the presence of a pyrazole ring substituted with a tris(propan-2-yl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole typically involves the reaction of 1H-pyrazole with a suitable silylating agent. One common method is the use of tris(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield a silyl ether, while substitution reactions can introduce different functional groups onto the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
- 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-imidazole
- 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-triazole
Uniqueness: 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H24N2Si |
|---|---|
Molekulargewicht |
248.44 g/mol |
IUPAC-Name |
tri(propan-2-yl)-(2-pyrazol-1-ylethynyl)silane |
InChI |
InChI=1S/C14H24N2Si/c1-12(2)17(13(3)4,14(5)6)11-10-16-9-7-8-15-16/h7-9,12-14H,1-6H3 |
InChI-Schlüssel |
FBSDNCBAKRFNNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CN1C=CC=N1)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
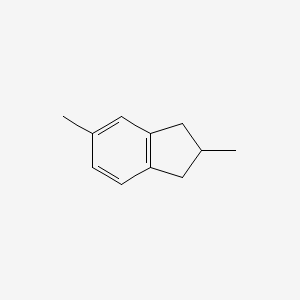
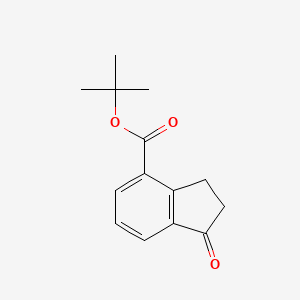
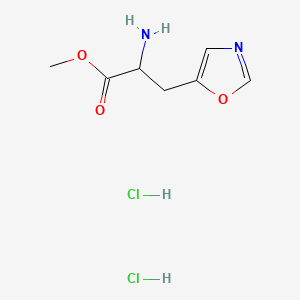
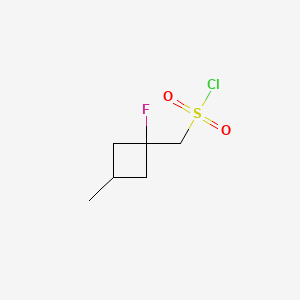


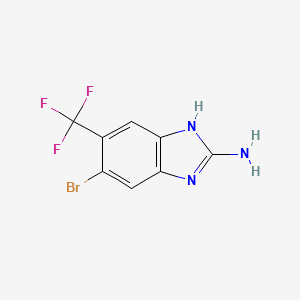
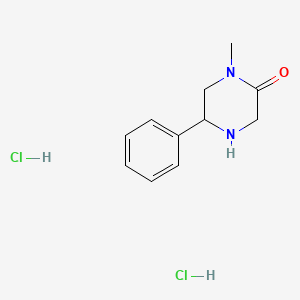
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)
![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)
